(3beta,8xi,9xi,14xi,17xi)-3-Hydroxy-20,24-epoxychol-5-en-24-one
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Overview
Description
The compound 5-{7-HYDROXY-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-5-METHYLOXOLAN-2-ONE is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{7-HYDROXY-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-5-METHYLOXOLAN-2-ONE typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Hydroxylation: Introduction of hydroxyl groups.
Cyclization: Formation of the cyclopenta[a]phenanthrene ring system.
Methylation: Addition of methyl groups to specific positions on the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-{7-HYDROXY-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-5-METHYLOXOLAN-2-ONE: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
5-{7-HYDROXY-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-5-METHYLOXOLAN-2-ONE: has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-{7-HYDROXY-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-5-METHYLOXOLAN-2-ONE involves its interaction with specific molecular targets and pathways. It may act by:
Binding to receptors: Such as androgen or estrogen receptors, modulating their activity.
Inhibiting enzymes: Affecting the activity of enzymes involved in metabolic pathways.
Modulating gene expression: Influencing the transcription of specific genes.
Comparison with Similar Compounds
5-{7-HYDROXY-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-5-METHYLOXOLAN-2-ONE: can be compared with other similar compounds, such as:
Dehydroepiandrosterone (DHEA): A precursor to androgens and estrogens.
1-Testosterone: An anabolic steroid with a similar structure.
Cholesterol: A key component of cell membranes with a related cyclopenta[a]phenanthrene structure.
These comparisons highlight the unique structural features and functional properties of 5-{7-HYDROXY-9A,11A-DIMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-1-YL}-5-METHYLOXOLAN-2-ONE .
Properties
Molecular Formula |
C24H36O3 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
5-[(3S,10R,13S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one |
InChI |
InChI=1S/C24H36O3/c1-22-11-8-16(25)14-15(22)4-5-17-18-6-7-20(23(18,2)12-9-19(17)22)24(3)13-10-21(26)27-24/h4,16-20,25H,5-14H2,1-3H3/t16-,17?,18?,19?,20?,22-,23-,24?/m0/s1 |
InChI Key |
KYUZKRJIOGSDGT-GRDGQSAPSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2C4(CCC(=O)O4)C)CC=C5[C@@]3(CC[C@@H](C5)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C4(CCC(=O)O4)C)CC=C5C3(CCC(C5)O)C |
Origin of Product |
United States |
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